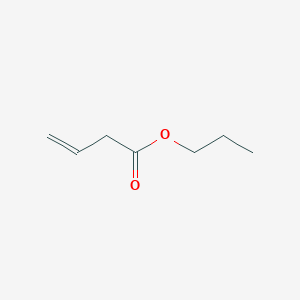
Propyl 3-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is an ester formed from the reaction between propanol and 3-butenoic acid. Esters like propyl 3-butenoate are known for their pleasant odors and are often used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl 3-butenoate can be synthesized through the esterification reaction between propanol and 3-butenoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The general reaction is as follows:
CH3CH2CH2OH+CH2CHCH2COOH→CH3CH2CH2OCOCH2CHCH2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 3-butenoate can undergo various chemical reactions, including:
Reduction: Reduction of this compound using lithium aluminum hydride (LiAlH₄) can yield propanol and 3-butenoic alcohol.
Oxidation: Oxidation reactions can convert this compound into corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Hydrolysis: Propanol and 3-butenoic acid.
Reduction: Propanol and 3-butenoic alcohol.
Oxidation: Corresponding carboxylic acids or aldehydes.
Applications De Recherche Scientifique
Propyl 3-butenoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of propyl 3-butenoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanol and 3-butenoic acid, which can then participate in further biochemical reactions . The specific molecular targets and pathways depend on the context of its use, such as in enzymatic reactions or as a precursor in synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-butenoate: Similar structure but with an ethyl group instead of a propyl group.
Methyl 3-butenoate: Similar structure but with a methyl group instead of a propyl group.
Butyl 3-butenoate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
Propyl 3-butenoate is unique due to its specific ester linkage and the presence of a propyl group, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity .
Propriétés
Numéro CAS |
34456-25-2 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
propyl but-3-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-5-7(8)9-6-4-2/h3H,1,4-6H2,2H3 |
Clé InChI |
JUKZMMDUYUDTMG-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


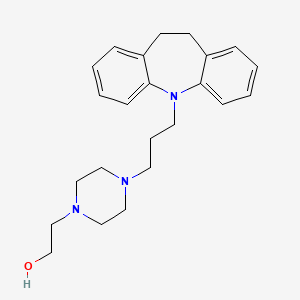
![1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone](/img/structure/B14161927.png)
![4-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14161928.png)
![3-(5H-pyrimido[5,4-b]indol-4-ylamino)propan-1-ol](/img/structure/B14161931.png)
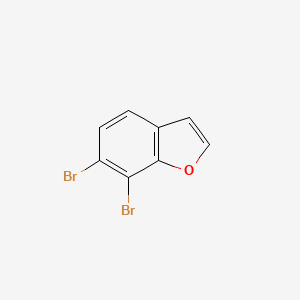
![methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14161949.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161952.png)
![S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate](/img/structure/B14161960.png)
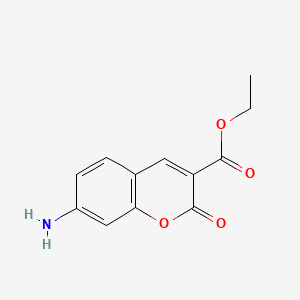
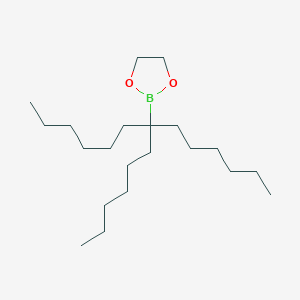
![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14161971.png)
![N,N-bis[(benzotriazol-1-yl)methyl]methylamine](/img/structure/B14161974.png)
![N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14161985.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B14161986.png)
